![molecular formula C12H12N2O B2844778 4-(5-Methoxypyridin-3-yl)aniline CAS No. 1552560-50-5](/img/structure/B2844778.png)
4-(5-Methoxypyridin-3-yl)aniline
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Description
“4-(5-Methoxypyridin-3-yl)aniline” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is also known by its English name “4-(5-methoxypyridin-3-yl)aniline” (WX150094) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-Methoxypyridin-3-yl)aniline” include a predicted density of 1.149±0.06 g/cm3 and a predicted boiling point of 362.0±27.0 °C .Scientific Research Applications
Anti-Cancer Properties
A series of bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes containing methyl, fluoro or methoxy substituents at various positions in the 4-aryl ring was synthesized and evaluated for their anti-cancer properties . These complexes were found to be more active compared to their related mono-NHC gold (i) analogues and reduced proliferation and metabolic activity in a low micromolar range . They displayed higher potency than the established drugs Auranofin and Cisplatin .
Selectivity Towards Tumor Cells
The same complexes mentioned above showed a lack of effects against non-cancerous lung fibroblast SV-80 cells, indicating a high selectivity towards tumor cells .
Generation of Reactive Oxygen Species
All tested complexes generated reactive oxygen species in A2780cis cells . However, the induction of apoptosis was very low .
Inhibition of Thioredoxin Reductase
Thioredoxin reductase is not the main target of these complexes, because its inhibition pattern did not correlate with their biological activity .
Organic Intermediate
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
Synthesis of Gold Complexes
The compound is used in the synthesis of gold complexes, which have shown promising results in cancer treatment .
properties
IUPAC Name |
4-(5-methoxypyridin-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVNZTWUKBRGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methoxypyridin-3-yl)aniline |
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